![molecular formula C19H17NO2 B15075245 N-(2-methoxy-5-methylphenyl)naphthalene-1-carboxamide](/img/structure/B15075245.png)
N-(2-methoxy-5-methylphenyl)naphthalene-1-carboxamide
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Overview
Description
2’-Methoxy-5’-methyl-1-naphthanilide is an organic compound with the molecular formula C19H17NO2 and a molecular weight of 291.353 g/mol . It is a derivative of naphthalene, characterized by the presence of methoxy and methyl groups on the naphthalene ring, along with an anilide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-methoxy-5’-methyl-1-naphthanilide typically involves the reaction of 2-methoxy-5-methylnaphthalene with aniline under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the anilide bond. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2’-methoxy-5’-methyl-1-naphthanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-5’-methyl-1-naphthanilide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The anilide group can be reduced to form the corresponding amine.
Substitution: The methoxy and methyl groups can undergo electrophilic substitution reactions, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
Oxidation: Formation of 2’-hydroxy-5’-methyl-1-naphthanilide.
Reduction: Formation of 2’-methoxy-5’-methyl-1-naphthylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2’-Methoxy-5’-methyl-1-naphthanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 2’-methoxy-5’-methyl-1-naphthanilide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The methoxy and methyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2’-Methoxy-1-naphthanilide
- 5’-Methyl-1-naphthanilide
- 2’-Hydroxy-5’-methyl-1-naphthanilide
Uniqueness
2’-Methoxy-5’-methyl-1-naphthanilide is unique due to the presence of both methoxy and methyl groups on the naphthalene ring, which significantly influences its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other naphthanilide derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H17NO2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO2/c1-13-10-11-18(22-2)17(12-13)20-19(21)16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,1-2H3,(H,20,21) |
InChI Key |
MPTIFKHRWSKOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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